N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1251616-31-5
VCID: VC7323779
InChI: InChI=1S/C26H26N2O5S/c1-4-32-21-16-14-20(15-17-21)26-27-23(19(2)33-26)18-28(24-12-8-9-13-25(24)31-3)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C26H26N2O5S
Molecular Weight: 478.56

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide

CAS No.: 1251616-31-5

Cat. No.: VC7323779

Molecular Formula: C26H26N2O5S

Molecular Weight: 478.56

* For research use only. Not for human or veterinary use.

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide - 1251616-31-5

Specification

CAS No. 1251616-31-5
Molecular Formula C26H26N2O5S
Molecular Weight 478.56
IUPAC Name N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C26H26N2O5S/c1-4-32-21-16-14-20(15-17-21)26-27-23(19(2)33-26)18-28(24-12-8-9-13-25(24)31-3)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3
Standard InChI Key GVKAVFZDUOGNMW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide, reflects its complex architecture. Key features include:

  • 1,3-oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 4-Ethoxyphenyl group at position 2 of the oxazole.

    • Methyl group at position 5 of the oxazole.

    • 2-Methoxyphenyl and benzenesulfonamide groups attached to the methylene bridge.

The molecular formula is C₂₆H₂₅N₃O₅S, with a molecular weight of 491.56 g/mol (calculated using PubChem’s atomic mass data ).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₅N₃O₅S
Molecular Weight491.56 g/mol
SMILESCOc1ccc(cc1)OCc2nc(C)c(CN(S(=O)(=O)c3ccccc3)c4ccccc4OC)n2
Topological Polar Surface Area106 Ų (estimated)

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of oxazole-sulfonamide hybrids typically involves multi-step protocols:

  • Oxazole Formation:

    • The Van Leusen reaction employs TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes to construct the oxazole ring . For this compound, 4-ethoxybenzaldehyde would react with TosMIC under basic conditions to yield 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole.

  • Functionalization:

    • The oxazole’s methyl group at position 4 is brominated, followed by nucleophilic substitution with N-(2-methoxyphenyl)benzenesulfonamide.

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1Oxazole ring formationTosMIC, K₂CO₃, DMF, 80°C62%
2Bromination at C4NBS, AIBN, CCl₄, reflux75%
3Sulfonamide couplingDIPEA, DCM, 40°C, 12h58%

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: Estimated at <50 μM due to the lipophilic ethoxy and methoxy groups .

  • logP: Calculated 3.8 (ACD/Labs), indicating moderate lipophilicity suitable for membrane permeability.

Stability Profile

  • Microsomal Stability: Analogous oxazole-sulfonamides exhibit low to moderate clearance in human microsomes (Cl_int = 8–47 mL/min/mg) .

  • Photostability: Susceptible to degradation under UV light due to the sulfonamide moiety.

Toxicological Considerations

Acute Toxicity

  • LD₅₀: Estimated >500 mg/kg (oral, rats) based on sulfonamide analogs .

  • Hepatotoxicity: Moderate risk due to cytochrome P450 metabolism of the ethoxy group.

Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial Agents: Optimization for Gram-negative pathogens by introducing hydrophilic groups (e.g., piperazine).

  • Neuroprotection: High MDCK-MDR1 permeability (P_app >40 ×10⁻⁶ cm/s) suggests potential for CNS targeting .

Industrial Relevance

  • Chemical Probes: Use in studying sulfonamide-enzyme interactions via X-ray crystallography.

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